molecular formula C17H23NO5 B1522099 1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid CAS No. 1193388-97-4

1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid

Cat. No. B1522099
CAS RN: 1193388-97-4
M. Wt: 321.4 g/mol
InChI Key: HXFOWFRUWADNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid” is a chemical compound with the molecular formula C17H23NO5 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .


Molecular Structure Analysis

The molecular structure of “1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid” has been determined by X-ray diffraction and density functional theory (DFT) calculation . The compound has a molecular weight of 321.37 .

Scientific Research Applications

Pharmaceutical Drug Development

N-BOC-4-Piperidinecarboxylic acid is a valuable building block in the synthesis of various pharmaceutical compounds. Its structure is particularly useful for creating molecules that can interact with biological systems in a predictable manner. For instance, it can be used to develop new analgesics or antipsychotic drugs due to its piperidine core, a common motif in medicinal chemistry .

Chemical Biology

As a heterobifunctional crosslinker, N-BOC-4-Piperidinecarboxylic acid can be used in the development of PROTAC degraders for targeted protein degradation. This application is crucial for understanding protein function and for the development of new therapeutic strategies .

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may interact with its targets by protecting amines during synthesis and then being removed to allow the amines to interact with other molecules.

Biochemical Pathways

The compound’s boc group plays a crucial role in organic synthesis, particularly in the protection of amines . This suggests that the compound could potentially influence biochemical pathways involving amines.

Pharmacokinetics

The compound is reported to have a melting point of 190-191°c , indicating its stability under normal physiological conditions. Its solubility in water is reported to be insoluble , which could impact its absorption and distribution in the body.

Result of Action

Given its role in protecting amines during organic synthesis , it can be inferred that the compound may facilitate the synthesis of other complex molecules, potentially influencing various cellular processes.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid. For instance, the removal of the BOC group requires the presence of strong acids , suggesting that the compound’s action could be influenced by the pH of its environment.

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-11-9-17(10-12-18,14(19)20)22-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFOWFRUWADNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201187649
Record name 1-(1,1-Dimethylethyl) 4-phenoxy-1,4-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1193388-97-4
Record name 1-(1,1-Dimethylethyl) 4-phenoxy-1,4-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-phenoxy-1,4-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid
Reactant of Route 6
1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.